N-(2-(thiophen-3-yl)ethyl)benzo[d]thiazole-2-carboxamide
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Overview
Description
N-(2-(thiophen-3-yl)ethyl)benzo[d]thiazole-2-carboxamide is a heterocyclic compound that combines the structural features of thiophene and benzo[d]thiazole. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(thiophen-3-yl)ethyl)benzo[d]thiazole-2-carboxamide typically involves the condensation of 2-aminobenzo[d]thiazole with 2-(thiophen-3-yl)ethyl isocyanate. The reaction is carried out under reflux conditions in an appropriate solvent such as dichloromethane or toluene. The reaction mixture is then purified using column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated purification systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-(thiophen-3-yl)ethyl)benzo[d]thiazole-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
N-(2-(thiophen-3-yl)ethyl)benzo[d]thiazole-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer activities.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of N-(2-(thiophen-3-yl)ethyl)benzo[d]thiazole-2-carboxamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Benzo[d]thiazole-2-carboxamide: Lacks the thiophene moiety.
Thiophene-2-carboxamide: Lacks the benzo[d]thiazole moiety.
N-(2-(thiophen-2-yl)ethyl)benzo[d]thiazole-2-carboxamide: Similar structure but with a different position of the thiophene ring.
Uniqueness
N-(2-(thiophen-3-yl)ethyl)benzo[d]thiazole-2-carboxamide is unique due to the specific combination of thiophene and benzo[d]thiazole moieties, which may confer distinct biological activities and chemical properties compared to its analogs .
Properties
IUPAC Name |
N-(2-thiophen-3-ylethyl)-1,3-benzothiazole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2OS2/c17-13(15-7-5-10-6-8-18-9-10)14-16-11-3-1-2-4-12(11)19-14/h1-4,6,8-9H,5,7H2,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUAZWIIVKLGINQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C(=O)NCCC3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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